N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQQAGXNUFRECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide typically involves multi-step organic reactionsThe final step involves the addition of the methanesulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Anti-Inflammatory Benzothieno[3,2-d]pyrimidin-4-one Derivatives
Key Compounds :
- N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1)
- N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 9)
Structural Similarities :
- Core: Benzothieno[3,2-d]pyrimidin-4-one fused ring system.
- Substituents : Methanesulfonamide at the 3-position and variable thio-linked groups at the 2-position.
Functional Differences :
- Target Activity: These derivatives inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production .
- Structural Divergence: The target compound lacks the benzothienopyrimidinone core and instead features a simpler pyrimidine ring with a phenylpiperazine group.
Table 1: Anti-Inflammatory Activity of Selected Derivatives
| Compound | Substituent at 2-Position | COX-2 Inhibition | PGE2 Reduction |
|---|---|---|---|
| 1 | 1,3-dimethyl-2,4-dioxopyrimidine | Yes | Yes |
| 9 | 2,4-difluorophenylthio | Yes | Yes |
| Target | 4-Phenylpiperazin-1-YL | Not Reported | Not Reported |
Protein Tyrosine Kinase Inhibitors with Pyrimidine-Methanesulfonamide Scaffolds
Key Compounds :
- C-Chloro-N-[5-(2-{2-[methanesulfonyl-(4-methoxy-benzyl)amino]-pyrimidin-5-yl}-ethyl)-pyrimidin-2-yl]-methanesulfonamide (Compound 2.14)
- N-[5-(2-{2-[Methanesulfonyl-(4-methoxy-benzyl)-amino]pyrimidin-5-yl}-ethyl)-pyrimidin-2-yl]-N-(4-methoxy-benzyl)-methanesulfonamide (Compound 2.7)
Structural Similarities :
- Core : Dual pyrimidine rings connected via ethylene or alkyne linkers.
- Substituents : Methanesulfonamide groups and aromatic moieties (e.g., 4-methoxy-benzyl).
Functional Differences :
- Target Activity : These compounds are designed as protein tyrosine kinase inhibitors, with modifications enhancing solubility and binding affinity .
- Structural Divergence : The target compound lacks the dual pyrimidine system and instead integrates a phenylpiperazine group, which may redirect activity toward G-protein-coupled receptors (GPCRs) rather than kinases.
Quinoline-Based Sulfonamide Derivatives
Key Compound :
- N-(3-cyano-4-(5-(phénylsulfonamido)pyrimidin-2-ylamino)-7-(tétrahydrofuran-3-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide
Structural Similarities :
- Substituents : Pyrimidine ring with sulfonamide and amine linkages.
- Complexity: Quinoline core with additional heterocycles.
Functional Differences :
Table 2: Structural and Functional Comparison
Biological Activity
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroscience and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrimidine ring, a piperazine moiety, and a methanesulfonamide group. Its molecular formula is with a molecular weight of approximately 356.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.
1. Inhibition of Acetylcholinesterase (AChE)
One of the primary biological activities attributed to this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased cholinergic signaling. Such properties make this compound a candidate for treating neurodegenerative diseases like Alzheimer’s disease, where cholinergic dysfunction is prevalent.
2. Anticonvulsant Activity
Research has shown that derivatives of compounds containing the piperazine structure exhibit anticonvulsant properties. A study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The results indicated that certain derivatives provided protection against seizures, suggesting a potential application in epilepsy treatment .
3. Interaction with Neurotransmitter Receptors
The structural components of this compound suggest potential interactions with various neurotransmitter receptors, including serotonin and dopamine receptors. Compounds with similar structures have been noted for their effects on mood disorders and anxiety, indicating that this compound may also possess anxiolytic or antidepressant properties .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Moiety | Enhances interaction with neurotransmitter receptors |
| Pyrimidine Ring | Critical for AChE inhibition and anticonvulsant activity |
| Methanesulfonamide Group | May improve solubility and bioavailability |
The combination of these features allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.
Study 1: Anticonvulsant Efficacy
In a controlled study, various derivatives were synthesized and tested for their anticonvulsant activity using the MES model. The most promising derivative exhibited protective effects at doses of 100 mg/kg and 300 mg/kg, highlighting the importance of lipophilicity in determining efficacy .
Study 2: Neurotransmitter Modulation
Another study focused on the modulation of serotonin receptors by compounds structurally similar to this compound. Results indicated significant binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution reactions to introduce the methanesulfonamide group to the pyrimidine core. Reaction optimization includes adjusting temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and stoichiometry of reagents (e.g., 1.2 equivalents of methanesulfonyl chloride). Purification via normal-phase chromatography with gradients (e.g., dichloromethane to ethyl acetate) improves yield and purity .
- Key Challenge : Minimize byproducts from incomplete substitution or sulfonamide hydrolysis by controlling reaction time and moisture levels.
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Verify substitution patterns (e.g., pyrimidine protons at δ 8.2–9.1 ppm, piperazine protons at δ 2.4–3.1 ppm) .
- LCMS : Assess purity (>98% at 215/254 nm) and molecular ion peaks (e.g., m/z = 472.1 [M+H]+ for analogs) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
Q. What methods are recommended for assessing compound purity in early-stage research?
- Techniques :
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients.
- Melting Point Analysis : Compare observed values (e.g., 82–85°C for analogs) to literature data .
- Validation : Cross-check purity results between LCMS and NMR to resolve discrepancies (e.g., solvent residues) .
Q. How can researchers design initial biological screening assays for this compound?
- Approach :
- In vitro binding assays : Target receptors like serotonin/dopamine receptors due to the 4-phenylpiperazine moiety’s known affinity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can computational modeling predict target interactions and guide structural modifications?
- Protocol :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA polymerase or neurotransmitter receptors. Focus on sulfonamide and pyrimidine interactions (e.g., hydrogen bonding with active-site residues) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What crystallographic techniques are suitable for resolving structural ambiguities?
- Methods :
- Single-crystal X-ray diffraction : Refine data with SHELXL (R-factor <0.05) to confirm bond lengths/angles (e.g., pyrimidine C–N = 1.33 Å) .
- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
- Design :
- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) to enhance receptor binding .
- Sulfonamide Bioisosteres : Replace methanesulfonamide with thiazole or triazole to improve metabolic stability .
- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Q. How should researchers address contradictions in spectral or biological data?
- Case Study : If NMR signals suggest impurities but LCMS shows >95% purity:
- Hypothesis : Residual solvents or diastereomers may skew NMR.
- Resolution : Re-purify via amine-functionalized chromatography (e.g., RediSep RF Gold) and reacquire spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
